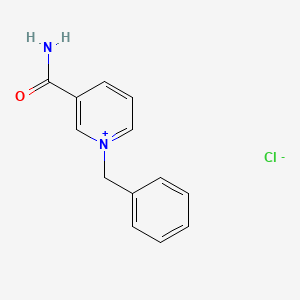
1-Benzyl-3-carbamoylpyridinium chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Benzyl-3-carbamoylpyridinium chloride involves several steps. Researchers have explored different synthetic routes, including condensation reactions between pyridine derivatives and benzylamine, followed by carbamoylation. The yield, purity, and scalability of these methods have been investigated .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a benzyl group attached at one position and a carbamoyl group at another. The chloride ion balances the positive charge on the pyridinium nitrogen. The spatial arrangement of atoms and bond angles has been elucidated through X-ray crystallography and computational modeling .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Notably, it undergoes nucleophilic substitution reactions at the carbamoyl carbon, leading to the formation of new derivatives. Researchers have explored its reactivity with different nucleophiles, such as amines, alcohols, and thiols .
Wissenschaftliche Forschungsanwendungen
Photoreduction and Spectroscopic Behavior
1-Benzyl-3-carbamoylpyridinium chloride (BNA+Cl−) exhibits unique properties under photoreduction. Research shows that upon irradiation in the presence of ascorbic acid and aqueous ammonia, BNA+Cl− forms 1,4-dihydronicotinamide as the major product. This process also reveals the compound's spectroscopic behavior in aqueous ammonia and its interaction with chloroform (Matsuura, Itahara, Otsuki, & Saito, 1978).
Electrochemical Behavior
In aqueous media, 1-benzyl-3-carbamoylpyridinium ion undergoes a one-electron reduction, leading to the formation of a free radical. This radical can irreversibly dimerize to form a diastereoisomeric pair. Further electrochemical reactions can lead to the production of 1,6- and 1,4-dihydropyridine derivatives (Carelli, Cardinali, & Moracci, 1980).
Reactions with Nucleophiles
This compound reacts interestingly with various nucleophiles. For instance, its reaction with OH− in EtOH–H2O produces a trimer, while MeO in MeOH removes a benzyl proton, leading to an N-ylide formation. These reactions highlight the compound's diverse reactivity in different chemical environments (Minato, Yamazaki, & Kobayashi, 1976).
Photoreduction and Radical Formation
Another study demonstrates that photolysis of BNA+Cl− in aqueous solution, in the presence of certain agents, yields various dimer products through one-electron transfer mechanisms. This provides insights into the radical formation and subsequent reactions of these pyridyl radicals (Kano & Matsuo, 1976).
Antimicrobial Activities
Research into cationic surfactants, which include this compound derivatives, shows strong antimicrobial activities. These compounds also react with ozone and undergo hydrolysis in aqueous solutions, opening avenues for their application in environmental and biological contexts (Pernak, Zygadło, & Cieniecka-Rosłonkiewicz, 2005).
Fluorometric Applications
1, 4-Dimethyl-3-carbamoylpyridinium chloride, a derivative, has beenused as a fluorogenic reagent for detecting aromatic aldehydes. This compound reacts with aldehydes to produce a distinctive green fluorescence, demonstrating its potential for analytical applications in the identification and quantification of specific organic compounds (Sano, Ogawa, & Takitani, 1987).
Inhibition Studies in Biochemistry
N1-Benzylpyridinium chlorides, including this compound, have been studied as inhibitors in biochemical reactions, particularly in the context of yeast alcohol dehydrogenase. These compounds demonstrate competitive inhibition, offering insights into enzyme-substrate interactions and potential pharmaceutical applications (Heitz & Anderson, 1968).
Nucleophilic Addition Reactions
The compound's reaction with different nucleophiles has been explored, leading to various products depending on the nucleophile used. Such reactions underscore its versatility in synthetic organic chemistry, allowing for the creation of diverse molecular structures (Wanner, Koomen, & Pandit, 1983).
Radical Anion Isolation
This compound has been used in the isolation of the radical anion of alloxan. This process is significant in understanding redox reactions and the chemistry of radicals, which are crucial in various chemical and biological processes (EndoTakeshi & OkawaraMakoto, 1977).
Dimerization and Isomerization
The compound undergoes dimerization and isomerization upon chemical or electrochemical reduction, forming various dimers. These findings have implications for the synthesis of complex organic molecules and understanding electron transfer processes (Ohnishi & Kitami, 1979).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzylpyridin-1-ium-3-carboxamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.ClH/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2,(H-,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNVJJFQHWCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275765 | |
| Record name | N-Benzylniacinamide, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5096-13-9 | |
| Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylniacinamide, chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylniacinamide, chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzylniacinamide, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-carbamoylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















